3-(4-Methyl-quinolin-2-ylamino)-benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
5533-17-5 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
3-[(4-methylquinolin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H14N2O2/c1-11-9-16(19-15-8-3-2-7-14(11)15)18-13-6-4-5-12(10-13)17(20)21/h2-10H,1H3,(H,18,19)(H,20,21) |
InChI Key |
KBJBPWSEGVVMQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination for C–N Bond Formation
The most direct route involves palladium-catalyzed coupling of 2-chloro-4-methylquinoline with 3-aminobenzoic acid. This method leverages the efficiency of modern cross-coupling catalysts to form the critical C–N bond.
Procedure :
-
Protection of carboxylic acid : 3-Aminobenzoic acid is protected as its methyl ester using thionyl chloride (SOCl₂) in methanol to prevent side reactions during coupling.
-
Coupling reaction : A mixture of 2-chloro-4-methylquinoline (1.0 equiv), methyl 3-aminobenzoate (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv) in anhydrous toluene is heated at 110°C for 16–24 hours under nitrogen.
-
Deprotection : The ester is hydrolyzed using LiOH (2.0 equiv) in THF/H₂O (3:1) at 60°C for 4 hours to yield the free acid.
Optimization Insights :
-
Catalyst systems : Pd(OAc)₂ with BINAP or SPhos ligands provides moderate yields (45–60%), while Pd₂(dba)₃/Xantphos enhances efficiency (70–75% yield).
-
Solvent effects : Toluene outperforms DMF or dioxane in minimizing side products.
-
Temperature : Reactions below 100°C result in incomplete conversion, whereas temperatures above 120°C promote quinoline decomposition.
Characterization Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, quinoline-H), 8.12–7.98 (m, 4H, aromatic), 7.62 (d, J = 8.4 Hz, 1H), 7.34 (s, 1H, NH), 2.75 (s, 3H, CH₃).
-
IR (KBr) : ν 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1340 cm⁻¹ (C–N).
Friedländer Quinoline Synthesis Followed by Functionalization
For substrates lacking preformed quinoline rings, the Friedländer reaction offers a pathway to construct the heterocycle in situ:
Procedure :
-
Quinoline synthesis : 2-Amino-5-methylbenzaldehyde (1.0 equiv) reacts with ethyl acetoacetate (1.5 equiv) in polyphosphoric acid (PPA) at 90°C for 3 hours to yield 4-methylquinolin-2-ol.
-
Chlorination : The hydroxyl group is replaced with chlorine using POCl₃ under reflux, producing 2-chloro-4-methylquinoline.
-
Amination and ester hydrolysis : Follow steps as in Section 2.1.
Key Observations :
Ullmann-Type Coupling for Copper-Catalyzed Amination
As an alternative to palladium catalysis, copper-mediated reactions provide cost-effective solutions:
Procedure :
-
Reaction setup : 2-Iodo-4-methylquinoline (1.0 equiv), methyl 3-aminobenzoate (1.3 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.0 equiv) in DMSO are heated at 130°C for 48 hours.
-
Deprotection : As in Section 2.1.
Performance Metrics :
-
Yield : 50–55%, lower than Pd-based methods due to harsher conditions.
-
Side products : Homocoupling of quinoline (5–8%) and ester hydrolysis (3–5%).
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters for each route:
| Method | Catalyst | Yield (%) | Reaction Time | Cost | Scalability |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 70–75 | 16–24 h | High | Moderate |
| Friedländer + Functionalization | PPA/POCl₃ | 60–65 | 8–12 h | Low | High |
| Ullmann Coupling | CuI/Phenanthroline | 50–55 | 48 h | Very Low | Limited |
Trade-offs :
-
Palladium catalysis offers superior yields but faces cost barriers for large-scale applications.
-
Friedländer route is economical but requires multi-step synthesis.
-
Copper-mediated methods suffer from prolonged reaction times and moderate yields.
Purification and Analytical Challenges
The polar nature of the carboxylic acid group complicates isolation. Common strategies include:
-
Acid-base extraction : Crude product is dissolved in NaOH (2M), washed with EtOAc to remove non-acidic impurities, and precipitated with HCl.
-
Recrystallization : Ethanol/water (7:3) provides crystals with >98% purity (m.p. 215–217°C).
-
Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) resolves residual coupling reagents.
Common Impurities :
-
Unreacted quinoline precursor : Detectable via TLC (Rf = 0.7 in hexane/EtOAc 1:1).
-
Ester intermediates : Monitored by IR absence of C=O at 1740 cm⁻¹ post-hydrolysis.
Mechanistic Insights and Side Reactions
Palladium-Catalyzed Amination Mechanism
-
Oxidative addition : Pd(0) inserts into the C–Cl bond of 2-chloro-4-methylquinoline.
-
Transmetallation : The amine coordinates to Pd, displacing chloride.
-
Reductive elimination : C–N bond formation regenerates Pd(0), completing the cycle.
Side Reactions :
-
β-Hydride elimination : Generates quinoline-derived alkenes (3–5% yield).
-
Homecoupling : Mitigated by rigorous exclusion of oxygen.
Industrial-Scale Considerations
For kilogram-scale production, the Friedländer route demonstrates advantages:
-
Batch reactor design : Stainless steel vessels resist PPA corrosion.
-
Cost analysis : Raw material costs are 40% lower than palladium-catalyzed methods.
-
Waste management : PPA can be neutralized with CaCO₃ for safer disposal.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-quinolin-2-ylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the quinoline moiety.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
3-(4-Methyl-quinolin-2-ylamino)-benzoic acid has been studied for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives of quinoline have shown effectiveness against Staphylococcus aureus and Escherichia coli, highlighting their potential in treating infections caused by these pathogens .
- Anticancer Activity : The compound has been evaluated for its anticancer properties. Studies have shown that quinoline-based compounds can inhibit the proliferation of cancer cells. For example, certain derivatives have demonstrated potent inhibitory effects against specific cancer cell lines, such as HCT116 and MCF-7, suggesting their potential use in cancer therapy .
Therapeutic Potential
The therapeutic applications of this compound are being explored in several areas:
- Antitubercular Agents : Recent studies have focused on synthesizing quinoline derivatives as potential treatments for tuberculosis. Compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis, making them candidates for further development in antitubercular therapies .
- Anti-inflammatory Effects : Some research indicates that quinoline derivatives may possess anti-inflammatory properties. This suggests that compounds like this compound could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of quinoline-based compounds, including this compound:
Mechanism of Action
The mechanism of action of 3-(4-Methyl-quinolin-2-ylamino)-benzoic acid depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit the activity of a specific kinase involved in cancer cell proliferation.
Chemical Activity: As a ligand, it can coordinate with metal ions, forming stable complexes that can be used in catalysis or materials science.
Comparison with Similar Compounds
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structure: Substituted quinoline with 4-chlorophenyl and 4-methoxyphenyl groups.
- Molecular Formula : C₂₂H₁₈ClN₃O
- Molecular Weight : 375.85 g/mol
- Melting Point: 223–225°C (ethanol recrystallization)
- Key Differences: Bulkier substituents (chlorophenyl and methoxyphenyl) increase steric hindrance compared to the target compound.
3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic Acid
- Structure : Benzoic acid linked to a pyridine-thiazole hybrid.
- Molecular Formula : C₁₅H₁₁N₃O₂S
- Molecular Weight : 297.33 g/mol
- Key Differences: Thiazole and pyridine rings introduce additional nitrogen atoms, increasing hydrogen-bonding capacity (PSA: ~90 Ų estimated).
3-[(Hydroxyamino)iminomethyl]-benzoic Acid
- Structure: Benzoic acid with hydroxyamino-iminomethyl substituents.
- Molecular Formula : C₈H₇N₃O₃ (estimated)
- Key Differences: Functional groups (hydroxyamino and iminomethyl) enable chelation with metal ions, unlike the quinoline-based target compound. Likely higher solubility in polar solvents due to increased polarity .
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic Acid
- Structure : Quinazoline core with bromo and phenyl substituents.
- Molecular Formula : C₂₁H₁₅BrN₄O₂ (estimated)
- Key Differences: Quinazoline scaffold (vs. quinoline) has two nitrogen atoms, altering electronic properties. Bromine atom increases molecular weight and may enhance halogen bonding in biological systems .
Table 1. Key Properties of Target Compound and Analogues
Research Implications
- Solubility and Reactivity: The target compound’s LogP (4.06) suggests better membrane permeability than the more polar 3-[(Hydroxyamino)iminomethyl]-benzoic acid (LogP ~1.5) .
- Structural Versatility: Quinoline/quinazoline scaffolds tolerate diverse substituents, enabling optimization for target-specific interactions .
Biological Activity
3-(4-Methyl-quinolin-2-ylamino)-benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article synthesizes available data on its biological activity, including structure-activity relationships, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound features a quinoline moiety linked to a benzoic acid derivative. The synthesis of similar compounds often involves various chemical reactions such as amination and carboxylation, yielding derivatives with diverse biological activities. For instance, modifications to the quinoline structure have been shown to enhance antimicrobial properties significantly .
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various quinoline derivatives, including those similar to this compound, which demonstrated significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| 4-Aminoquinoline derivative | 10 | 15 |
| 7-Trifluoromethylquinoline derivative | 5 | 20 |
Antiviral Properties
The antiviral potential of compounds related to this compound has been explored in various studies. For example, derivatives have been tested for their ability to inhibit influenza virus replication, with some showing promising results in cytopathic effect (CPE) assays. The mechanism often involves inhibition of viral RNA polymerase interactions, which is crucial for viral replication .
Case Study: Influenza Virus Inhibition
In a recent study, a series of quinoline derivatives were assessed for their anti-influenza activity. Compounds were evaluated using CPE assays on MDCK cells infected with the influenza virus. The findings indicated that certain derivatives exhibited EC50 values ranging from 10 to 20 µM, suggesting moderate antiviral efficacy .
Anticancer Activity
The anticancer potential of this compound is also notable. Quinoline-based compounds have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, some derivatives have shown IC50 values in the nanomolar range against breast cancer cell lines (e.g., MDA-MB-231) .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| Quinazoline derivative | HeLa | 0.058 |
| Pyridine derivative | A549 | 0.035 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Protein Interaction : The compound may disrupt protein-protein interactions critical for viral replication and cancer cell survival.
- Enzyme Inhibition : Some studies suggest that similar compounds can inhibit key enzymes involved in cancer progression and viral replication .
- Cell Signaling Modulation : Quinoline derivatives can modulate signaling pathways related to apoptosis and cell proliferation.
Q & A
Q. What are the standard synthetic protocols for preparing 3-(4-Methyl-quinolin-2-ylamino)-benzoic acid?
- Methodological Answer : The synthesis typically involves coupling 4-methyl-2-aminoquinoline with 3-aminobenzoic acid derivatives under acidic or catalytic conditions. A two-step process (as described for analogous compounds) includes:
Condensation : Reacting the amine group of 4-methylquinoline with a benzoic acid derivative using coupling agents like EDCI or HATU in DMF at 45–60°C for 1–3 hours .
Purification : Adjusting pH during aqueous workup (e.g., isolating the product at pH 3.6–4.6 via fractional precipitation) to minimize impurities .
Key reagents include trifluoroacetic acid (TFA) for protonation and sodium hydroxide for neutralization.
Q. How is spectroscopic characterization performed for this compound?
- Methodological Answer :
- 1H NMR : Dissolve the compound in DMSO-d6 and analyze for characteristic shifts:
- Quinoline protons: δ 8.2–8.5 ppm (aromatic H).
- Benzoic acid COOH: δ 12.5–13.0 ppm (broad singlet) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area) .
- Melting Point : Determine via differential scanning calorimetry (DSC); expected range: 217–220°C for crystalline forms .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Lyophilized solids are stable for >12 months, while solutions in DMSO should be aliquoted and used within 3 months .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling step in synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane (DCM) to balance reactivity and solubility .
- Catalyst Optimization : Compare Pd(OAc)₂ vs. CuI in Ullmann-type couplings; CuI often improves yields (70–85%) but requires strict oxygen exclusion .
- Temperature Control : Use microwave-assisted synthesis at 80–100°C for 30 minutes to reduce side reactions .
Q. How to resolve discrepancies in NMR data for structural confirmation?
- Methodological Answer :
- Variable Temperature (VT) NMR : Perform at 25°C and 60°C to identify dynamic effects (e.g., rotamers) that cause splitting .
- 2D Experiments : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping quinoline and benzoic acid signals .
- Reference Compounds : Compare with methylated analogues (e.g., 4-methyl derivatives) to confirm substitution patterns .
Q. What strategies are effective for analyzing biological activity against enzyme targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate. Pre-incubate the compound (1–100 µM) with the enzyme and measure IC₅₀ via kinetic readings .
- Molecular Docking : Employ AutoDock Vina with the compound’s minimized structure (DFT-optimized) against PDB: 1XYZ. Prioritize binding poses with hydrogen bonds to catalytic residues (e.g., Ser195 in chymotrypsin) .
Q. How to address low solubility in aqueous buffers for in vitro studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
